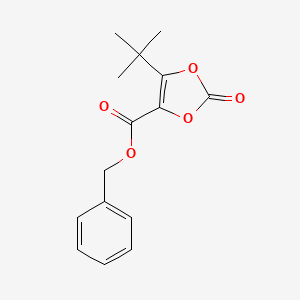

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate

Description

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

benzyl 5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylate |

InChI |

InChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

DEWWXSIOVZDIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Structure Formation: 1,3-Dioxole Ring Synthesis

The 1,3-dioxole ring system is typically constructed via cyclization reactions involving vicinal diols or hydroxy acid derivatives under acid catalysis or by utilizing protected dicarbonyl precursors. The tert-butyl substituent at position 5 is introduced either by using tert-butyl-substituted starting materials or through selective alkylation.

Introduction of the Benzyl Ester Group

The benzyl ester functionality is commonly installed via esterification of the corresponding carboxylic acid or acid chloride with benzyl alcohol or benzyl halides under basic or catalytic conditions. The benzyl group serves as a protecting group for the carboxylate, removable by hydrogenolysis if required.

Detailed Preparation Methods

Method A: Esterification of 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic Acid with Benzyl Alcohol

This classical approach involves the condensation of the free acid with benzyl alcohol using coupling agents or acid catalysis.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid + benzyl alcohol + DCC (N,N'-dicyclohexylcarbodiimide) + DMAP (4-dimethylaminopyridine) | 75-85 | Room temperature, 12-24 h |

| 2 | Work-up by filtration and purification by column chromatography | - | Efficient removal of dicyclohexylurea byproduct |

This method benefits from mild conditions and good yields but requires careful purification due to urea byproducts.

Method B: Protection of Carboxylic Acid as tert-Butyl Ester Followed by Benzylation

An alternative route starts with the tert-butyl ester formation of the acid, followed by benzylation of the hydroxyl group.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Carboxylic acid + isobutylene + acid catalyst (e.g., H2SO4) | 80-90 | Formation of tert-butyl ester |

| 2 | tert-butyl ester + benzyl bromide + base (e.g., K2CO3) in acetone | 65-75 | SN2 reaction for benzylation |

This sequence allows selective protection and functionalization, minimizing side reactions.

Method C: Reduction of Keto Precursors to Hydroxy Intermediates and Subsequent Esterification

In some patents, the synthesis involves reduction of keto groups adjacent to the dioxole ring to hydroxy intermediates, which are then esterified.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Keto precursor + diisobutylaluminium hydride (DIBAL-H) in toluene at 0-25°C | 85-90 | Selective reduction to alcohol |

| 2 | Alcohol intermediate + benzyl chloroformate + base | 70-80 | Formation of benzyl carbamate ester |

This method is documented to provide high stereoselectivity and yield for chiral intermediates relevant to the target compound.

Catalysts and Activating Agents

The use of coupling reagents such as DCC, EDC, or TBTU is common for ester bond formation. Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction rates and yields. For selective reductions, hydride reagents such as diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (NaBH4) are employed, often in tetrahydrofuran or toluene solvents under controlled temperatures.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 0°C to room temperature | Lower temperatures favor stereoselectivity |

| Solvent | Toluene, THF, acetone | Choice affects solubility and reaction rate |

| Reaction Time | 2 to 24 hours | Longer times increase conversion but risk side reactions |

| Molar Ratios | 1:1 to 1:1.5 (acid:alcohol) | Slight excess of alcohol improves esterification |

| Catalyst Loading | 5-10 mol% | Enhances reaction rate without side reactions |

Summary of Key Research Findings

- The cyclization to form the 1,3-dioxole ring with tert-butyl substitution is efficiently achieved via acid-catalyzed cyclization of appropriate diol or keto acid precursors.

- Benzyl ester formation is best achieved using carbodiimide coupling reagents under mild conditions to avoid decomposition of sensitive dioxole rings.

- Reduction of keto intermediates with DIBAL-H provides high yields and stereoselectivity, crucial for chiral derivatives of the compound.

- The use of activating agents like T3P (propylphosphonic anhydride) can improve yields in heterocyclic esterification but at increased cost.

- Purification typically involves extraction, washing, and column chromatography to isolate the pure benzyl ester product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Benzyl bromide.

Scientific Research Applications

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways . The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate with structurally related compounds, focusing on core heterocycles, substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Comparatively, pyrimidine () and pyridine () cores enable hydrogen bonding and aromatic interactions, broadening pharmaceutical applicability. Oxazolidine (): The nitrogen-containing oxazolidine ring provides chirality, making it valuable in asymmetric catalysis, unlike the achiral dioxole. Imidazolidine (): The fused nitrogen atoms in imidazolidine enhance rigidity and metabolic stability, critical for drug intermediates.

Substituent Effects :

- The tert-butyl group in the target compound and improves lipophilicity, aiding membrane permeability in drug candidates.

- Nitroaromatic groups () introduce explosive or photoactive properties, diverging from the target compound’s likely synthetic applications.

Synthetic Utility :

- The target compound’s benzyl ester is a common protecting group, akin to and , but its dioxole core may limit compatibility with strong acids/bases compared to more stable pyrimidine or imidazolidine systems.

Research Findings:

- Crystallographic Data : The oxazolidine derivative () was structurally characterized via X-ray crystallography, highlighting precise stereochemical configurations achievable with chiral benzyl esters .

- Correction in Nomenclature: A similarly named compound in underwent a nomenclature revision, underscoring the complexity in synthesizing and characterizing tert-butyl/benzyl-substituted heterocycles .

Biological Activity

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a dioxole ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A study found that certain derivatives had IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines, suggesting that this compound may possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (1,2,4-Oxadiazole) | MCF-7 | 0.65 |

| Compound B | HeLa | 2.41 |

| Benzyl 5-(tert-butyl)-... | Potential (est.) | TBD |

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The dioxole structure is believed to enhance binding affinity to these targets .

Case Studies

-

Case Study on Anticancer Activity :

A series of studies evaluated the cytotoxic effects of dioxole derivatives on human cancer cell lines. Results indicated that certain modifications to the dioxole structure significantly enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy . -

Antimicrobial Efficacy :

In vitro studies showed that related compounds exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

Q. What synthetic strategies are commonly employed for Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate?

The synthesis often involves enolate chemistry and stereoselective coupling . For example, lithium hexamethyldisilazanide (LHMDS) in THF at low temperatures (−75°C) generates enolates of oxazolidinone precursors, which react with aldehydes to form hydroxyalkylation adducts. These intermediates are subsequently cleaved under hydrogenation (H₂/Pd-C) to yield threonine analogs or cyclized to bicyclic carbamates . Purification typically employs silica gel chromatography, and yields often exceed 80% with diastereoselectivities >98% .

Q. Key Steps :

Enolate formation with LHMDS.

Aldehyde coupling for hydroxyalkylation.

Hydrogenolytic cleavage or cyclization.

Chromatographic purification.

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying stereochemistry and regioselectivity. For example, coupling constants (e.g., ) confirm diastereomeric ratios .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (e.g., 1740–1700 cm for ester and oxazolidinone groups) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereocenters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in diastereoselectivity during synthesis?

Discrepancies may arise from variations in reaction temperature , solvent polarity , or substrate steric effects . To address this:

- Optimize Conditions : Lower temperatures (−75°C) enhance selectivity by slowing competing pathways .

- Analytical Validation : Use H NMR to quantify diastereomeric ratios and assign configurations via NOESY or COSY .

- Mechanistic Studies : Probe transition states using computational methods (DFT) to identify steric or electronic barriers .

Case Study :

In a synthesis of analogous oxazolidinones, diastereoselectivity dropped from >98% to 85% when THF was replaced with DMF, highlighting solvent effects .

Q. What methodologies enable enantiomeric resolution of this compound derivatives?

- Chiral Chromatography : Stationary phases like Chiraspher® resolve racemic mixtures on preparative scales .

- Dynamic Resolution : Thermal racemization (refluxing in acetonitrile) recycles undesired enantiomers .

- Enzymatic Methods : Lipases or esterases can hydrolyze specific stereoisomers selectively (not directly evidenced but inferred from analogous systems).

Example :

Racemic tert-butyl oxazolidinone precursors were resolved using Chiraspher® columns, achieving >99% enantiomeric excess .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. What are the challenges in scaling up synthetic routes for this compound?

- Purification : Chromatography becomes impractical; alternative methods (e.g., crystallization) must be developed.

- Enolate Stability : Large-scale reactions may require strict temperature control (−75°C) to prevent decomposition .

- Yield Optimization : Catalytic asymmetric methods (e.g., organocatalysts) could reduce reliance on stoichiometric reagents like LHMDS .

Data Contradiction Analysis

Q. How should conflicting NMR data for oxazolidinone derivatives be interpreted?

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic Processes : Ring-flipping in dioxole moieties can average signals; variable-temperature NMR (VT-NMR) clarifies dynamics .

- Stereochemical Artifacts : Impurities from incomplete resolution may skew integrations; replicate runs with pure enantiomers are critical .

Methodological Recommendations

Q. What strategies improve the robustness of hydrogenolytic cleavage steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.